6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

dCTP pyrophosphatase 1 enzyme inhibition nucleotide metabolism

6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MW 273.72 g/mol, C14H12ClN3O) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-one family. This scaffold has been identified as a core structure for multiple pharmacological activities, including human dCTP pyrophosphatase 1 (dCTPase) inhibition and cannabinoid CB1 receptor antagonism.

Molecular Formula C14H12ClN3O
Molecular Weight 273.72
CAS No. 879457-80-4
Cat. No. B2582393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS879457-80-4
Molecular FormulaC14H12ClN3O
Molecular Weight273.72
Structural Identifiers
SMILESCC1=C(C2=NC(=C(C(=O)N2N1)Cl)C)C3=CC=CC=C3
InChIInChI=1S/C14H12ClN3O/c1-8-11(10-6-4-3-5-7-10)13-16-9(2)12(15)14(19)18(13)17-8/h3-7,17H,1-2H3
InChIKeyNGZWOQXZSZXRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 879457-80-4): A Scaffold-Defined dCTPase Inhibitor


6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MW 273.72 g/mol, C14H12ClN3O) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-one family. This scaffold has been identified as a core structure for multiple pharmacological activities, including human dCTP pyrophosphatase 1 (dCTPase) inhibition and cannabinoid CB1 receptor antagonism [1]. The compound is commercially cataloged as a bioactive small molecule for research use, with sourcing available at >98% purity for biochemical assay applications [2].

Why 6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Replaced by Broader Pyrazolo[1,5-a]pyrimidin-7-one Analogs


Within the pyrazolo[1,5-a]pyrimidin-7-one class, subtle variations at the 6-position (chloro vs. butyl vs. propyl) dictate the ligand's physicochemical and steric profile, directly affecting target engagement and off-target liability. The 6-chloro substitution in this compound provides a distinct electron-withdrawing and steric environment compared to the bulkier 6-butyl or 6-propyl analogs, influencing binding pocket complementarity and potentially enabling unique polypharmacology—including dual dCTPase/CB1 activity—that alkyl-chain analogs cannot replicate [1]. Generic substitution with non-halogenated or chain-extended variants risks loss of this defined interaction profile [2].

Quantitative Differentiation Evidence for 6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one


dCTPase Inhibition Potency: 6-Chloro vs. 6-Alkyl Pyrazolo[1,5-a]pyrimidin-7-ones

The target compound achieves complete inhibition of human dCTPase (EC 3.6.1.12) at 0.01 mM, matching the potency of closely related 6-butyl and 6-propyl analogs [1]. While all tested pyrazolo[1,5-a]pyrimidin-7-ones in this series show complete inhibition at this single high concentration, the 6-chloro variant offers a distinctly smaller steric footprint (van der Waals volume of Cl ~20 ų vs. butyl ~55 ų) and altered electronic profile (Hammett σₘ for Cl: 0.37) that may confer differential binding kinetics or selectivity not captured in end-point inhibition screens [2]. Direct head-to-head IC₅₀ values for this compound are not publicly available; therefore, potency differentiation remains a class-level inference based on structural attributes.

dCTP pyrophosphatase 1 enzyme inhibition nucleotide metabolism pyrazolo[1,5-a]pyrimidin-7-one

Scaffold-Defined Dual-Target Potential: dCTPase Plus CB1 Receptor

The pyrazolo[1,5-a]pyrimidin-7-one scaffold is patented for CB1 receptor antagonism [1], and 6-chloro-2,5-dimethyl-3-phenyl substitution is explicitly within the claimed generic structures (wherein R₂ can be halogen, R₃ can be phenyl, and R₄ can be alkyl). In contrast, the 6-butyl and 6-propyl dCTPase inhibitors lack documented CB1 activity, suggesting that the 6-chloro-2,5-dimethyl-3-phenyl combination may uniquely enable dual dCTPase/CB1 target engagement [2]. This dual-target potential is absent for 6-alkyl chain analogs, which are not exemplified in CB1 patent literature.

CB1 receptor antagonist cannabinoid receptor dual pharmacology pyrazolo[1,5-a]pyrimidin-7-one patent

Physicochemical Differentiation: 6-Chloro Confers Higher Electrophilic Character vs. 6-Alkyl Analogs

The 6-chloro substituent imparts distinct physicochemical properties compared to 6-alkyl congeners. Computed XLogP3-AA for this compound is 2.9, compared to an estimated ~4.0–4.5 for the 6-butyl analog (based on the additive contribution of a butyl chain, ~+1.5 logP units vs. Cl) [1]. The electron-withdrawing chlorine (σₚ = 0.23) may also engage in halogen bonding with the dCTPase active site (e.g., with backbone carbonyls or His51), a non-covalent interaction not accessible to alkyl chains [2]. These differences influence solubility, permeability, and target engagement kinetics.

physicochemical properties Hammett constant lipophilicity halogen bonding drug-likeness

Optimal Research and Procurement Scenarios for 6-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one


dCTPase Binding Pocket Steric Probing via Halogen Scan

This 6-chloro compound serves as the minimal-steric-bulk halogenated reference point in a SAR series examining the 6-position of pyrazolo[1,5-a]pyrimidin-7-one dCTPase inhibitors. When co-tested with 6-butyl, 6-propyl, or 6-H analogs, it enables researchers to deconvolute steric vs. electronic contributions to target engagement [1]. Laboratory procurement should specify >98% purity (commercially verified) to ensure reliable SAR interpretation in biochemical inhibition assays.

Exploratory Dual-Target Probe for dCTPase–CB1 Pathway Crosstalk

For academic groups investigating potential crosstalk between nucleotide metabolism (dCTPase) and endocannabinoid signaling (CB1 receptor), this compound represents the only commercially available pyrazolo[1,5-a]pyrimidin-7-one with documented dCTPase inhibition and structural coverage under CB1 antagonist patent claims [1]. This dual-annotation profile makes it a rational choice for polypharmacology screening libraries over single-target alkyl analogs.

Physicochemical Benchmarking for Aqueous Assay Compatibility

With a computed logP of 2.9, this compound falls within the favorable range for biochemical assay solubility (typically <3.5), unlike the more lipophilic 6-butyl analog (estimated logP >4.0). Researchers procuring compounds for high-throughput screening (HTS) campaigns against dCTPase or related nucleotide-processing enzymes should preferentially select the 6-chloro variant to minimize solubility-related false negatives [1]. Vendors offering this compound at ≥98% purity with analytical certification (HPLC, NMR) are preferred.

Quote Request

Request a Quote for 6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.